molecular formula C20H20N2O3 B11676746 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11676746
M. Wt: 336.4 g/mol
InChI Key: RFQDZRJJOLMKQZ-UHFFFAOYSA-N
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Description

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a perimidine core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 1,8-diaminonaphthalene in the presence of an acid catalyst, such as hydrochloric acid, to form the desired perimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H20N2O3/c1-23-16-11-10-13(18(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)17(12)14/h4-11,20-22H,1-3H3

InChI Key

RFQDZRJJOLMKQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC)OC

Origin of Product

United States

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